molecular formula C47H44N2O6 B3024224 Rink Amide MBHA resin CAS No. 431041-83-7

Rink Amide MBHA resin

Cat. No.: B3024224
CAS No.: 431041-83-7
M. Wt: 732.9 g/mol
InChI Key: JDDWRLPTKIOUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rink Amide MBHA resin is a specialized solid support used in the field of peptide synthesis. It is composed of a modified Rink amide linker attached via norleucine to MBHA resin. This resin is particularly useful for the Fmoc solid-phase peptide synthesis (SPPS) of peptide amides. The cleavage from this resin can be achieved by a single-step treatment with 95% trifluoroacetic acid (TFA), providing peptide amides in high yields and purities .

Scientific Research Applications

Rink Amide MBHA resin is widely used in scientific research, particularly in the following areas:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rink Amide MBHA resin involves attaching the modified Rink amide linker to MBHA resin via norleucine. The process typically includes the following steps:

    Attachment of the Rink Amide Linker: The Rink amide linker is attached to the MBHA resin through a norleucine spacer.

    Fmoc Protection: The amino group of the linker is protected with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions during peptide synthesis.

    Loading of Amino Acids: The initial amino acid is anchored to the resin, followed by the sequential addition of Fmoc-protected amino acids.

    Cleavage: The final peptide is cleaved from the resin using 95% TFA

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems for the sequential addition of amino acids and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rink Amide MBHA resin primarily undergoes reactions related to peptide synthesis, including:

    Fmoc Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Amide Bond Formation: Coupling of Fmoc-protected amino acids to form peptide bonds.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate), and DIC (N,N’-Diisopropylcarbodiimide).

    Cleavage: 95% TFA in dichloromethane (DCM) with scavengers

Major Products Formed

The major products formed from reactions involving this compound are peptide amides, which are essential in various biological and medicinal applications .

Mechanism of Action

The mechanism of action of Rink Amide MBHA resin involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Wang Resin: Used for the synthesis of peptide acids. It requires high concentrations of TFA for cleavage.

    CTC Resin: Used for the synthesis of protected peptide fragments. It is more sensitive to moisture and requires milder cleavage conditions.

    Sieber Resin: Used for the synthesis of peptide amides.

Uniqueness of Rink Amide MBHA Resin

This compound is unique due to its stability and efficiency in producing high-purity peptide amides. It offers a balance between stability and ease of cleavage, making it a preferred choice for many peptide synthesis applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDWRLPTKIOUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H44N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101102012
Record name Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-83-0
Record name Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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